Thioquinapiperifil
Overview
Description
Thioquinapiperifil is a potent and selective inhibitor of phosphodiesterase-5 (PDE-5), a type of enzyme that plays a crucial role in various physiological processes. This compound is primarily used in research settings to study its effects on cellular signaling pathways and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thioquinapiperifil involves several key steps, starting with the preparation of the core imidazoquinazoline structure. The process typically includes:
Formation of the Imidazoquinazoline Core: This is achieved through a multi-step reaction involving the condensation of appropriate amines and aldehydes.
Piperidine Substitution: The final step involves the substitution of the piperidine ring onto the quinazoline core, typically using nucleophilic substitution reactions under controlled conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to achieve substitution
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Forms: Various reduced derivatives depending on the reducing agent used.
Substituted Derivatives: Products with different functional groups introduced through substitution reactions
Scientific Research Applications
Thioquinapiperifil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of phosphodiesterase enzymes and their role in cellular signaling.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell proliferation, and differentiation.
Medicine: Explored for its potential therapeutic applications in treating conditions like erectile dysfunction, pulmonary hypertension, and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing .
Mechanism of Action
Thioquinapiperifil exerts its effects by selectively inhibiting phosphodiesterase-5 (PDE-5), an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to enhanced signaling through cGMP-dependent pathways. This results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of cellular proliferation .
Comparison with Similar Compounds
Thiodenafil (Thiosildenafil): Another PDE-5 inhibitor with a similar structure and mechanism of action.
Vardenafil: A well-known PDE-5 inhibitor used in the treatment of erectile dysfunction.
Icariin: A natural product that inhibits PDE-5 and has additional biological activities
Uniqueness of Thioquinapiperifil: this compound is unique due to its high potency and selectivity for PDE-5, with an IC50 value of 0.074 nM. This makes it one of the most potent PDE-5 inhibitors known, providing a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6OS/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKUPEWPVORTPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431383 | |
Record name | UNII-91GSL5I3VO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220060-39-9 | |
Record name | Thioquinapiperifil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220060399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-91GSL5I3VO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOQUINAPIPERIFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91GSL5I3VO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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